PROTAC Potency: PEG12 Exhibits Intermediate Potency Compared to PEG8 and PEG16 in HIV-1 Entry Inhibition
In a study evaluating peptide-based HIV-1 entry inhibitors, the incorporation of a PEG12 linker into a PROTAC-like construct (AP3P12W) resulted in an EC50 of 2.41 ± 0.39 nM [1]. This is significantly less potent than the analogous construct with a PEG8 linker (AP3P8W, EC50 = 0.53 ± 0.17 nM) but is 1.67-fold more potent than the construct with a longer PEG16 linker (AP3P16W, EC50 = 4.03 ± 0.76 nM) [1]. This demonstrates that linker length is a critical determinant of potency and that PEG12 occupies a specific, non-interchangeable position on the potency vs. length curve.
| Evidence Dimension | Potency (EC50 for HIV-1 inhibition) |
|---|---|
| Target Compound Data | 2.41 ± 0.39 nM (AP3P12W construct containing a PEG12 linker) |
| Comparator Or Baseline | PEG8: 0.53 ± 0.17 nM (AP3P8W); PEG16: 4.03 ± 0.76 nM (AP3P16W) |
| Quantified Difference | PEG12 is 4.5-fold less potent than PEG8 and 1.67-fold more potent than PEG16. |
| Conditions | CEMx174 5.25 M7 cells infected with HIV-1 BaL strain (subtype B, R5). Data are mean ± SD from triplicate assays. |
Why This Matters
This data provides a quantitative basis for selecting PEG12 over shorter or longer homologs when a specific degree of conformational flexibility or spatial reach is required, avoiding suboptimal potency associated with a poor linker length match.
- [1] Zhao, Y., et al. (2023). Table 1. In Viruses, 15(5), 1038. https://pmc.ncbi.nlm.nih.gov/articles/PMC10223265/table/viruses-15-01038-t001/ View Source
